molecular formula C17H23BrFNO B164551 DuP 734 CAS No. 135135-87-4

DuP 734

Cat. No.: B164551
CAS No.: 135135-87-4
M. Wt: 356.3 g/mol
InChI Key: QLZIAKMYJFJBKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DuP 734 involves several steps, starting with the preparation of the piperidine ring. The key intermediate, 1-(cyclopropylmethyl)-4-(2’-(4’‘-fluorophenyl)-2’-oxoethyl)-piperidine, is synthesized through a series of reactions including alkylation, cyclization, and fluorination. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt .

Chemical Reactions Analysis

DuP 734 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

DuP 734 exerts its effects by antagonizing sigma and 5-hydroxytryptamine2 receptors. It binds with high affinity to these receptors, blocking their activity and modulating neurotransmitter release. This mechanism is believed to contribute to its antipsychotic properties, particularly in reducing the negative symptoms of schizophrenia .

Comparison with Similar Compounds

DuP 734 is unique in its high selectivity for sigma and 5-hydroxytryptamine2 receptors, with low affinity for dopamine receptors. Similar compounds include:

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIAKMYJFJBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159263
Record name DuP 734
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135135-87-4
Record name DuP 734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135135874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DuP 734
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUP-734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37356QT0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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